N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide
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Overview
Description
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with magnesium to generate a Grignard reagent, followed by the addition of ethylene oxide to produce 2-(2,6-diethyl-4-methyl phenyl)-ethanol. This intermediate is then oxidized to form 2-(2,6-diethyl-4-methyl phenyl)-acetic acid, which is further reacted with methanol to yield 2-(2,6-diethyl-4-methylphenyl)-methyl acetate. Finally, the methyl acetate is reacted with alkali and dimethyl formate to produce the desired compound .
Chemical Reactions Analysis
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have shown promise as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide can be compared with other indazole derivatives, such as N,N-dimethyl-2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide and dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-5-methoxyfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-7-5-6-8-17(14)25-18-12-22(2,3)11-16(15(18)13-23-25)24-21(26)19-9-10-20(27-4)28-19/h5-10,13,16H,11-12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKDNAHBQYJPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)NC(=O)C4=CC=C(O4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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